2-Fluoro-3-(trifluoromethoxy)benzyl alcohol
Overview
Description
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties to the molecule
Mechanism of Action
Target of Action
It’s known that many benzyl alcohol derivatives interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often enhances the compound’s lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Benzyl alcohol derivatives are often involved in various biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The trifluoromethyl group often enhances a compound’s metabolic stability, potentially improving its bioavailability .
Result of Action
Benzyl alcohol derivatives can have various effects depending on their specific targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol. For instance, it’s recommended to store the compound in a cool, dry, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzyl alcohol framework. One common method involves the reaction of 2-fluoro-3-nitrobenzyl alcohol with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an organic solvent like methyl t-butyl ether at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group yields the corresponding aldehyde or carboxylic acid, while reduction of the nitro group results in an amine.
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)benzyl alcohol: Lacks the fluorine atom at the ortho position.
Uniqueness
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
IUPAC Name |
[2-fluoro-3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCFKSYRYUXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574881 | |
Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-43-1 | |
Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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